molecular formula C7H7ClFN B097124 2-Chloro-4-fluorobenzylamine CAS No. 15205-11-5

2-Chloro-4-fluorobenzylamine

Cat. No.: B097124
CAS No.: 15205-11-5
M. Wt: 159.59 g/mol
InChI Key: CBKWAXKMZUULLO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzylamine: is an organic compound with the molecular formula C7H7ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-fluorobenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can modulate the biochemical pathways in which these enzymes and proteins are involved.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . In vivo studies have also demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound may lead to cellular toxicity, manifesting as cell death or impaired cellular function . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its biological activity and potential therapeutic effects. The transport and distribution of this compound are critical factors in determining its efficacy and safety in research and clinical applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-Chloro-4-fluorobenzyl bromide:

Industrial Production Methods:

Industrial production methods for 2-Chloro-4-fluorobenzylamine often involve large-scale synthesis using similar routes as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Halides, nucleophiles

      Conditions: Typically carried out in polar solvents under reflux conditions

      Products: Various substituted benzylamines depending on the nucleophile used

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Carried out in aqueous or organic solvents

      Products: Oxidized derivatives of 2-Chloro-4-fluorobenzylamine

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Carried out in anhydrous solvents

      Products: Reduced derivatives of this compound

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Potential applications in drug development due to its structural similarity to other bioactive compounds.

Industry:

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzyl bromide
  • 2-Chloro-4-fluorobenzyl chloride
  • 2-Chloro-4-fluorobenzyl alcohol
  • 2-Chloro-4-fluorobenzyl acetate

Uniqueness:

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWAXKMZUULLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164945
Record name 2-Chloro-4-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-11-5
Record name 2-Chloro-4-fluorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add triphenylphosphine (129.9 g, 495 mmol) to a solution of 1-azidomethyl-2-chloro-4-fluoro-benzene (61.2 g, 330 mmol) in THF (500 mL) and water (30 mL). Stir at RT until no more N2 is evolved. Add 100 mL MeOH and stir at RT overnight. Concentrate; acidify to pH 1 with 1N HCl solution, wash with CH2Cl2 (3 times). Basify aqueous layer with 5N NaOH solution, extract with CH2Cl2 (3 times), dry over MgSO4. Concentrate to afford the title compound (38.5 g, 73%) as a clear liquid. MS(IS) 160 (M+1). 1H NMR (400 MHz, CDCl3): 3.90 (s, 2H); 6.96 (t, 1H, J=6.4 Hz); 7.11 (d, 1H, J=8.3 Hz); 7.36 (t, 1H, J=6.4 Hz).
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129.9 g
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61.2 g
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500 mL
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30 mL
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100 mL
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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